6-Trifluoromethoxychromone-2-carboxylic acid

説明

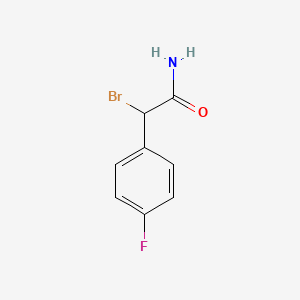

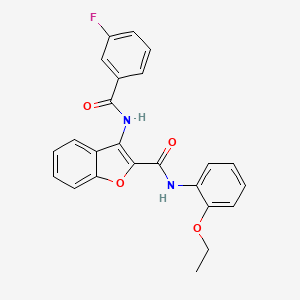

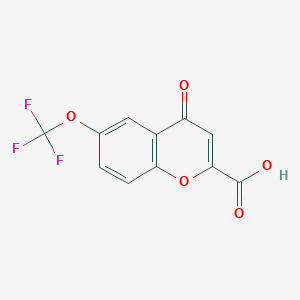

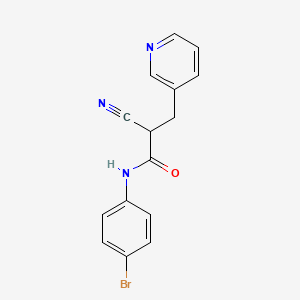

6-Trifluoromethoxychromone-2-carboxylic acid is a chemical compound with the molecular formula C11H5F3O5 . It has a molecular weight of 274.15 .

Molecular Structure Analysis

The molecular structure of 6-Trifluoromethoxychromone-2-carboxylic acid consists of 11 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms . The exact spatial arrangement of these atoms could not be found in the available resources.科学的研究の応用

Advanced Oxidation Processes

6-Trifluoromethoxychromone-2-carboxylic acid is associated with the degradation kinetics and pathway in advanced oxidation processes. A study by Yang et al. (2014) explored the degradability of 6:2 Fluorotelomer sulfonate (6:2 FTS) in various advanced oxidation processes. They discovered that UV with hydrogen peroxide (H2O2) was the most effective approach for degradation, suggesting potential applications in environmental pollution control and treatment of organic pollutants (Yang et al., 2014).

Catalysis in Organic Synthesis

Ishihara et al. (1996) demonstrated the use of Scandium trifluoromethanesulfonate, a related compound, as a highly active Lewis acid catalyst in organic synthesis. This compound shows significant potential in assisting acylation and esterification reactions, which are fundamental in the synthesis of various organic compounds, including pharmaceuticals (Ishihara et al., 1996).

Photoredox Catalysis

Trifluoromethyl groups, closely related to the trifluoromethoxy group in 6-Trifluoromethoxychromone-2-carboxylic acid, are essential in pharmaceuticals and agrochemicals. Koike and Akita (2016) discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. These systems utilize visible-light-induced single-electron-transfer processes for radical reactions, indicating potential applications in the synthesis of organofluorine compounds (Koike & Akita, 2016).

Environmental Pollution Studies

The study of perfluorinated carboxylic acids, including compounds similar to 6-Trifluoromethoxychromone-2-carboxylic acid, is crucial in understanding environmental pollution. Zhao et al. (2010) investigated the effects of perfluorooctanoic acid (PFOA), highlighting its impact on mammary gland development in mice. This research contributes to understanding the environmental and health impacts of fluorinated compounds (Zhao et al., 2010).

特性

IUPAC Name |

4-oxo-6-(trifluoromethoxy)chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O5/c12-11(13,14)19-5-1-2-8-6(3-5)7(15)4-9(18-8)10(16)17/h1-4H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSSGAQQBKUUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Trifluoromethoxychromone-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)

![(2-Chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2859730.png)

![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)

![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)

![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B2859741.png)